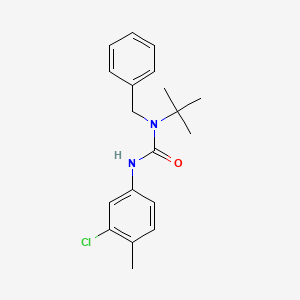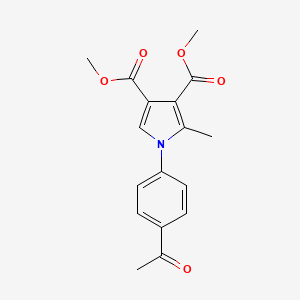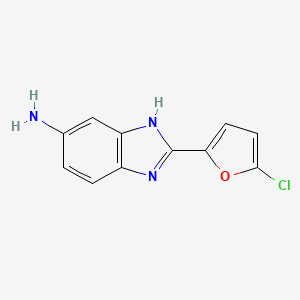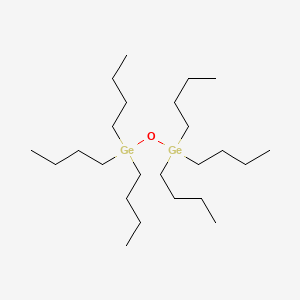
9-Methyl-anthracene, picrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-anthracene, picrate: is a derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. This compound is known for its unique photophysical and photochemical properties, making it valuable in various scientific and industrial applications . The picrate form is particularly interesting due to its enhanced reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-anthracene typically involves the methylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene reacts with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride . The reaction conditions usually involve an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of 9-Methyl-anthracene often employs similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Methyl-anthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions typically yield dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst are used for halogenation reactions.
Major Products: The major products formed from these reactions include anthraquinone, dihydroanthracene, and various substituted anthracenes, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-Methyl-anthracene is used as a building block in organic synthesis, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic devices .
Biology: In biological research, it serves as a probe for studying molecular interactions and dynamics due to its fluorescent properties .
Medicine: While not directly used as a drug, derivatives of 9-Methyl-anthracene are explored for their potential in photodynamic therapy and as diagnostic agents .
Industry: Industrially, it is used in the production of dyes, pigments, and other materials that require stable aromatic compounds .
Wirkmechanismus
The mechanism by which 9-Methyl-anthracene exerts its effects is primarily through its interaction with light. Upon absorption of photons, it undergoes electronic excitation, leading to fluorescence or phosphorescence. This property is exploited in various applications, including imaging and sensing . The molecular targets and pathways involved are primarily related to its ability to interact with other molecules through π-π stacking and other non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield.
9-Bromoanthracene: Used in similar applications but with different reactivity due to the presence of a bromine atom.
Anthraquinone: An oxidized form of anthracene with distinct chemical properties.
Uniqueness: 9-Methyl-anthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Its picrate form further enhances its stability and reactivity, making it suitable for specialized applications in photonics and materials science .
Eigenschaften
CAS-Nummer |
7476-02-0 |
|---|---|
Molekularformel |
C21H15N3O7 |
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
9-methylanthracene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C15H12.C6H3N3O7/c1-11-14-8-4-2-6-12(14)10-13-7-3-5-9-15(11)13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-10H,1H3;1-2,10H |
InChI-Schlüssel |
DYZCERXWNYBQOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC=CC2=CC3=CC=CC=C13.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-Chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11962108.png)



![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11962140.png)
![N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11962144.png)


![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11962151.png)

![2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride](/img/structure/B11962156.png)
![(5E)-5-(4-propoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11962170.png)

